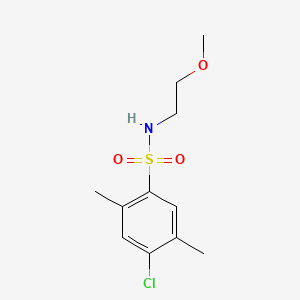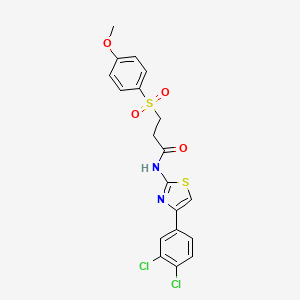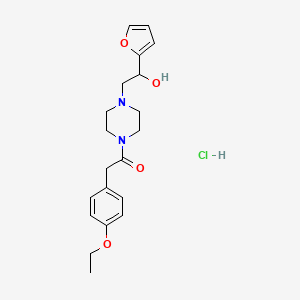
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole is a class of organic compounds characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They are highly valued in organic synthesis and are among the most extensively studied groups of compounds within the azole family . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of substantial interest among researchers . Various methods have been developed for accessing the pyrazole moiety, spanning from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . The specific structure of “1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole” would include additional functional groups attached to this core pyrazole structure.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups present in the molecule . The synthesis methods mentioned earlier, such as the use of transition-metal catalysts and photoredox reactions, are examples of the types of chemical reactions that pyrazole derivatives can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly depending on their specific structure. Information on melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can typically be found in chemical databases .Wirkmechanismus
The mechanism of action of pyrazole derivatives can vary widely and is largely dependent on their specific chemical structure and the biological system in which they are acting. For example, some pyrazole derivatives have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Zukünftige Richtungen
The field of pyrazole chemistry continues to be an active area of research, with ongoing efforts to develop new synthesis methods and applications for these compounds . Given their diverse biological activities and their importance in various sectors of the chemical industry, it’s likely that the study and development of new pyrazole derivatives, including “1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole”, will continue to be a significant area of focus.
Eigenschaften
IUPAC Name |
1-ethyl-4-(4-iodo-1H-pyrazol-5-yl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4/c1-3-14-6(2)7(4-12-14)9-8(10)5-11-13-9/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPJUIHIHBSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C=NN2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)

![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)
![2-Chloro-6-methyl-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B2866588.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)
![1-[(3-Fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonitrile](/img/structure/B2866592.png)
![(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2866593.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine](/img/structure/B2866597.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)
